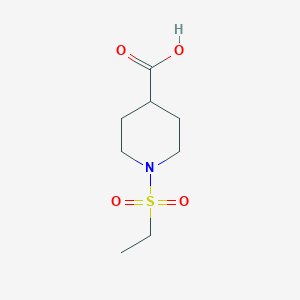

1-(Ethylsulfonyl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethylsulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-2-14(12,13)9-5-3-7(4-6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXILSJTWIHHRJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809397 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

1-(Ethylsulfonyl)piperidine-4-carboxylic acid chemical properties

An In-Depth Technical Guide to 1-(Ethylsulfonyl)piperidine-4-carboxylic Acid

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

This compound, with CAS Number 702670-32-4, is a heterocyclic organic compound that has emerged as a valuable building block in contemporary drug discovery and development. Structurally, it features a piperidine-4-carboxylic acid core, also known as isonipecotic acid, which is a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA). The key distinguishing feature is the ethylsulfonyl group attached to the piperidine nitrogen. This modification significantly alters the parent molecule's electronic properties and steric profile, offering medicinal chemists a powerful tool to modulate physicochemical and pharmacological characteristics such as solubility, metabolic stability, and target-binding interactions.

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and potential applications of this compound, designed for researchers, scientists, and professionals engaged in pharmaceutical research.

Physicochemical Properties

The integration of the strongly electron-withdrawing ethylsulfonyl group and the ionizable carboxylic acid dictates the compound's physical and chemical behavior. While extensive experimental data is not widely published, a combination of information from suppliers and computational predictions provides a robust profile.

| Property | Value | Data Source |

| CAS Number | 702670-32-4 | Chemical Supplier Data |

| Molecular Formula | C₈H₁₅NO₄S | Chemical Supplier Data |

| Molecular Weight | 221.27 g/mol | Chemical Supplier Data |

| Synonyms | 1-ethylsulfonyl-4-piperidinecarboxylic acid, 1-ethylsulfonylisonipecotic acid | Chemical Supplier Data |

| Physical Form | Solid | Inferred from related compounds |

| Storage Temperature | Room Temperature, sealed in dry conditions | Supplier Recommendations |

Synthesis and Reactivity: A Strategic Approach

The synthesis of this compound is typically achieved through a strategic functionalization of a pre-existing piperidine core. A common and logical approach involves the N-sulfonylation of a protected piperidine-4-carboxylic acid derivative, followed by deprotection.

Proposed Synthetic Workflow:

The most direct route begins with an ester of piperidine-4-carboxylic acid, such as ethyl isonipecotate. The ester group serves as a protecting group for the carboxylic acid, preventing unwanted side reactions during the N-sulfonylation step. The reaction with ethanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) affords the N-sulfonylated ester intermediate. The final step is the hydrolysis of the ester under basic conditions (e.g., using sodium hydroxide), followed by acidic workup to yield the target carboxylic acid.

Caption: Workflow for the structural elucidation of the target compound.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate care. The specific health hazards of this product have not been fully investigated.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a strategically designed chemical building block with significant potential in medicinal chemistry. Its combination of a rigid piperidine scaffold, a metabolically robust ethylsulfonyl group, and a versatile carboxylic acid handle provides a platform for developing novel therapeutic agents. Understanding its physicochemical properties, synthetic accessibility, and reactivity is key to effectively leveraging this compound in the pursuit of new and improved pharmaceuticals.

References

- This compound by BOC Sciences. Labshake.

- This compound Suppliers. ChemicalRegister.com.

- 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid. Chemical-Suppliers.

- 702670-32-4(1-ETHANESULFONYL-PIPERIDINE-4-CARBOXYLIC ACID) Product Description. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRq7xbIwNhjM6CCrTP52SWtO1lgSF11OjQfxGbTqfbUIwucrDQzc4xKIYpI7eYYesXZcDbE7a149d47OE9F1hlAmN4hEVC9N-yK9-6HT5QItM2yp70-iKJqGmJtxujjEVosOkIqP_JJtO96o7zQE6qlBuOYedgrcwzRXk9TsrN3_E=]([Link]

An In-depth Technical Guide to the Structure Elucidation of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. It is not merely an academic exercise; it is a prerequisite for understanding Structure-Activity Relationships (SAR), ensuring regulatory compliance, and guaranteeing patient safety.[1][2] The piperidine scaffold, a privileged structure in medicinal chemistry, is a core component of numerous therapeutic agents, making the precise characterization of its derivatives a critical task.[2][3][4]

This guide addresses the structure elucidation of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid (Molecular Formula: C8H15NO4S, Molecular Weight: 221.27 g/mol )[5], a molecule that combines the piperidine ring with a sulfonamide and a carboxylic acid moiety. The presence of these functional groups makes it an interesting candidate for investigation, potentially as a carboxylic acid bioisostere, where a functional group is replaced to modulate physicochemical properties without losing biological activity.[6][7][8]

We will proceed not by merely listing protocols, but by detailing an integrated analytical strategy. This document is designed for the discerning scientist who understands that the power of modern analytical chemistry lies not in the output of a single instrument, but in the logical and synergistic convergence of data from multiple orthogonal techniques.[9][10] We will explore the causality behind our experimental choices, demonstrating how each step provides a piece of the puzzle, leading to a self-validating and definitive structural assignment.

Part 1: The Molecular Blueprint - Mass Spectrometry (MS)

Expertise & Experience: The Rationale for Leading with MS

Our investigation commences with Mass Spectrometry. It is the most direct and efficient method to establish the two most fundamental properties of an unknown compound: its molecular weight and elemental composition.[11] For any novel compound or reference standard, this is a non-negotiable first step. We employ High-Resolution Mass Spectrometry (HRMS) not just to get a nominal mass, but to obtain a highly accurate mass measurement, which drastically limits the number of possible elemental formulas, often to a single logical candidate.[1][9]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A 1 mg/mL stock solution of the analyte is prepared in a 50:50 mixture of acetonitrile and deionized water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

-

Instrumentation: Analysis is performed on a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: ESI in positive ion mode is selected. The tertiary amine of the piperidine ring is a readily protonated site, making the formation of the [M+H]⁺ ion highly favorable.

-

Data Acquisition: Data is acquired over a mass range of m/z 50-500. An internal calibrant (e.g., leucine enkephalin) is used to ensure high mass accuracy during the run.

-

Data Analysis: The acquired accurate mass of the [M+H]⁺ ion is used to calculate the elemental composition using the instrument's software, with a mass tolerance set to < 5 ppm.

Trustworthiness: The Self-Validating Power of Accurate Mass

The confidence in our initial hypothesis—the molecular formula—is directly proportional to the accuracy of the mass measurement. An error of less than 5 ppm between the observed mass and the theoretical mass provides exceptionally strong evidence for the proposed elemental composition.

Data Presentation: Elemental Composition Verification

| Parameter | Theoretical Value | Observed Value | Mass Error (ppm) |

|---|---|---|---|

| Molecular Formula | C8H15NO4S | - | - |

| [M+H]⁺ Ion | 222.0795 | 222.0793 | -0.9 |

Expertise & Experience: Probing Connectivity with Tandem MS (MS/MS)

With the elemental formula confidently established, we proceed to Tandem Mass Spectrometry (MS/MS) to fragment the molecule. This provides crucial information about the molecule's substructures. The fragmentation of sulfonamides is well-documented and can involve complex rearrangements, offering unique structural clues.[12][13][14][15] By isolating the protonated parent ion ([M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID), we can observe characteristic neutral losses and fragment ions that reflect the underlying molecular architecture.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)

-

Precursor Ion Selection: The [M+H]⁺ ion at m/z 222.0793 is isolated in the quadrupole.

-

Collision-Induced Dissociation (CID): The isolated ions are fragmented in the collision cell using argon as the collision gas, with collision energy ramped from 10-40 eV to generate a rich fragmentation spectrum.

-

Fragment Ion Analysis: The resulting product ions are analyzed in the time-of-flight mass analyzer.

Data Presentation: Predicted MS/MS Fragmentation

| Observed m/z | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 176.0870 | C2H5OH or HCOOH | Loss of ethanol or formic acid |

| 157.0689 | SO2 | Loss of sulfur dioxide, a key sulfonamide fragmentation[12][14] |

| 128.0862 | C2H5SO2 | Cleavage of the N-S bond |

| 84.0808 | C2H5SO2 + CO2 | Cleavage of N-S bond and decarboxylation |

Visualization: Predicted Fragmentation Pathway

Below is a diagram illustrating the logical relationships in the predicted fragmentation cascade of this compound.

Caption: Predicted MS/MS fragmentation of the protonated parent molecule.

Part 2: Functional Group Fingerprinting - Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: A Rapid and Validating Overview

FTIR spectroscopy serves as a quick, non-destructive, and highly effective method to confirm the presence of the key functional groups suggested by the molecular formula: the carboxylic acid and the sulfonamide. While MS gives us the elemental components, FTIR provides the chemical context, confirming how those atoms are arranged into functional moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: The spectrum is collected over a range of 4000-400 cm⁻¹. A background spectrum of the clean crystal is acquired first and automatically subtracted. 32 scans are co-added to improve the signal-to-noise ratio.

Trustworthiness & Authoritative Grounding: Interpreting the Spectrum

The identification of functional groups by FTIR is based on well-established correlation tables. The presence of strong, characteristic bands in the expected regions provides definitive evidence for these groups.

Data Presentation: Key FTIR Absorption Bands

| Functional Group | Characteristic Vibration | Expected Wavenumber (cm⁻¹) | Rationale and Reference |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (very broad) | The extreme broadness is due to hydrogen-bonded dimers.[16][17][18] |

| C=O stretch | 1760-1690 (strong) | A strong, sharp peak characteristic of a carbonyl.[16][17] | |

| Sulfonamide | S=O asymmetric stretch | 1350-1300 (strong) | Confirms the presence of the sulfonyl group. |

| S=O symmetric stretch | 1160-1140 (strong) | A second, equally important band for the sulfonyl group. |

| Alkyl | C-H stretch | 2980-2850 (medium-strong) | Represents the ethyl and piperidine C-H bonds. |

The combination of a very broad band centered around 3000 cm⁻¹ and a sharp, intense peak near 1710 cm⁻¹ is a classic signature of a carboxylic acid.[16][17][18] The presence of two strong bands in the 1350-1140 cm⁻¹ region confirms the SO₂ moiety of the sulfonamide.

Part 3: The Definitive Structural Map - Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The Gold Standard for Structure Elucidation

While MS provides the formula and FTIR confirms functional groups, NMR spectroscopy delivers the final, unambiguous proof of structure by mapping the complete carbon-hydrogen framework.[3][10] It is the only technique that provides detailed atom-by-atom connectivity. A comprehensive suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to solve the structure completely and without ambiguity.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Approximately 10-15 mg of the sample is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to ensure the acidic carboxylic proton is observable.

-

Instrumentation: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

1D NMR: Assembling the Pieces

¹H NMR - Proton Environment Analysis: The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).

¹³C NMR & DEPT - Carbon Skeleton Analysis: The ¹³C NMR spectrum reveals the number of unique carbon atoms. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons (including the C=O) are absent.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Atom Label | Predicted ¹H Shift (δ, ppm), Multiplicity, Integration | Predicted ¹³C Shift (δ, ppm) |

|---|---|---|

| Ethyl-CH₃ | ~1.2, triplet, 3H | ~7 |

| Ethyl-CH₂ | ~3.1, quartet, 2H | ~48 |

| Pip-H2, H6 | ~3.6 (eq), ~2.9 (ax), multiplet, 4H | ~45 |

| Pip-H3, H5 | ~2.0 (eq), ~1.6 (ax), multiplet, 4H | ~28 |

| Pip-H4 | ~2.5, multiplet, 1H | ~40 |

| COOH | ~12.2, broad singlet, 1H | ~175 |

Note: Pip = Piperidine. Axial (ax) and equatorial (eq) protons on the piperidine ring are chemically distinct and will exhibit complex splitting patterns.[19]

2D NMR: Connecting the Pieces

Expertise & Experience: 2D NMR experiments are the key to connecting the fragments identified in the 1D spectra. They provide a visual map of which atoms are connected to which, allowing us to build the molecule piece by piece.[20][21][22]

Visualization: Overall NMR Workflow

This diagram outlines the logical flow of the NMR experiments, from initial 1D scans to the 2D experiments that build the final structure.

Caption: Logical workflow for structure elucidation using 1D and 2D NMR.

Detailed 2D NMR Analysis

-

COSY (COrrelation SpectroscopY): This experiment reveals ¹H-¹H spin-spin couplings.

-

Causality: We expect to see a cross-peak between the ethyl-CH₃ protons (~1.2 ppm) and the ethyl-CH₂ protons (~3.1 ppm), confirming the ethyl group. We will also observe correlations tracing the piperidine ring backbone: H2/H6 ↔ H3/H5 ↔ H4.[23]

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the molecular fragments, as it shows correlations between protons and carbons that are 2 or 3 bonds away.[24][25]

-

Causality & Trustworthiness: The HMBC spectrum provides the final, irrefutable connections. We look for key correlations that bridge the different parts of the molecule.

-

Visualization: Key HMBC Connectivity

This diagram highlights the critical long-range correlations that piece together the entire molecular structure.

Caption: Key HMBC correlations confirming the molecular assembly.

-

Red Arrow: A correlation from the ethyl-CH₂ protons to the C2/C6 carbons of the piperidine ring (a 3-bond correlation across the N-S bond) confirms the attachment of the ethylsulfonyl group to the piperidine nitrogen.

-

Yellow Arrow: A correlation from the piperidine H2/H6 protons back to the ethyl-CH₂ carbon provides reciprocal confirmation.

-

Green Arrow: Correlations from the H3/H5 protons to the carboxylic acid carbon (³J) establish the position of the carboxyl group.

-

Blue Arrow: A strong correlation from the H4 proton to the carboxylic acid carbon (²J) definitively places the carboxylic acid at the 4-position of the piperidine ring.

Conclusion: A Unified Structural Verdict

-

HRMS established the correct elemental formula: C₈H₁₅NO₄S.

-

MS/MS revealed logical substructures, including the ethylsulfonyl moiety and the piperidine carboxylic acid core.

-

FTIR provided rapid confirmation of the essential carboxylic acid and sulfonamide functional groups.

-

NMR (¹H, ¹³C, COSY, HSQC, and HMBC) delivered the final, high-resolution map of atomic connectivity, definitively proving the attachment points of all functional groups and confirming the overall structure.

For researchers in drug development, this level of analytical rigor is not optional. It ensures that the molecule being screened for biological activity is precisely the molecule it is believed to be, providing the solid foundation necessary for advancing a compound through the discovery pipeline.

References

- Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: PubMed URL:[Link]

- Title: Advances in structure elucidation of small molecules using mass spectrometry Source: PMC - NIH URL:[Link]

- Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: PubMed URL:[Link]

- Title: Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion Source: Bentham Science Publishers URL:[Link]

- Title: Structure Elucidation of Small Molecules Source: Fiehn Lab, UC Davis URL:[Link]

- Title: Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions Source: ResearchG

- Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: The Journal of Organic Chemistry - ACS Public

- Title: Common 2D (COSY, HSQC, HMBC) Source: SDSU NMR Facility – Department of Chemistry URL:[Link]

- Title: The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry Source: Pittcon URL:[Link]

- Title: NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC Source: Journal of Natural Products - ACS Public

- Title: Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development Source: Trends in Analytical Chemistry URL:[Link]

- Title: Discovery of a new class of 1-(4-sulfamoylbenzoyl)

- Title: Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives Source: Google Books URL

- Title: Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the d

- Title: HSQC – Revealing the direct-bonded proton-carbon instrument Source: Nanalysis URL:[Link]

- Title: 2D NMR spectroscopy for structural elucidation of complex small molecules Source: YouTube URL:[Link]

- Title: HSQC and HMBC Source: NMR Core Facility - Columbia University URL:[Link]

- Title: IR: carboxylic acids Source: University of Calgary URL:[Link]

- Title: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL:[Link]

- Title: Spectroscopy of Carboxylic Acids and Nitriles Source: OpenStax URL:[Link]

- Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis Source: PMC - PubMed Central URL:[Link]

- Title: Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres Source: PubMed URL:[Link]

- Title: Recent developments in the practical application of novel carboxylic acid bioisosteres Source: CORA (Cork Open Research Archive) URL:[Link]

- Title: Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling Source: ResearchG

- Title: Carboxylic Acid (Bio)Isosteres in Drug Design Source: PMC - PubMed Central URL:[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 702670-32-4 CAS MSDS (1-ETHANESULFONYL-PIPERIDINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cora.ucc.ie [cora.ucc.ie]

- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 11. pittcon.org [pittcon.org]

- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 19. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 20. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 22. youtube.com [youtube.com]

- 23. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 24. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 25. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(Ethylsulfonyl)piperidine-4-carboxylic acid, a key building block in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally related molecules.

Introduction

This compound is a bifunctional molecule incorporating a piperidine ring, a carboxylic acid, and an ethylsulfonyl group. This unique combination of functional groups makes it a valuable synthon for introducing specific physicochemical properties into drug candidates. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide serves as a practical reference for researchers and scientists engaged in the synthesis and application of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethylsulfonyl group and the piperidine ring. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl and carboxyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -SO₂-CH ₂-CH₃ | ~3.0 - 3.2 | Quartet (q) | 2H |

| -SO₂-CH₂-CH ₃ | ~1.3 - 1.5 | Triplet (t) | 3H |

| Piperidine H2, H6 (axial) | ~2.8 - 3.0 | Triplet of doublets (td) | 2H |

| Piperidine H2, H6 (equatorial) | ~3.5 - 3.7 | Doublet of triplets (dt) | 2H |

| Piperidine H3, H5 (axial) | ~1.6 - 1.8 | Multiplet (m) | 2H |

| Piperidine H3, H5 (equatorial) | ~2.0 - 2.2 | Multiplet (m) | 2H |

| Piperidine H4 | ~2.4 - 2.6 | Triplet of triplets (tt) | 1H |

| -COOH | ~12.0 - 13.0 | Broad singlet (br s) | 1H |

Predicted chemical shifts are based on data from analogous structures.[1]

Expertise & Experience: The protons on the piperidine ring adjacent to the nitrogen (H2 and H6) are diastereotopic and will exhibit different chemical shifts. The axial protons are typically more shielded (upfield) compared to the equatorial protons. The proton at the C4 position, bearing the carboxylic acid, will appear as a complex multiplet due to coupling with the adjacent methylene protons. The carboxylic acid proton signal is expected to be broad and significantly downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C OOH | ~175 - 178 |

| -SO₂-C H₂-CH₃ | ~48 - 50 |

| Piperidine C2, C6 | ~45 - 47 |

| Piperidine C4 | ~40 - 42 |

| Piperidine C3, C5 | ~28 - 30 |

| -SO₂-CH₂-C H₃ | ~7 - 9 |

Trustworthiness: The predicted chemical shifts are consistent with values reported for similar N-sulfonylpiperidine and piperidine-4-carboxylic acid derivatives.[2][3] The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The carbons of the piperidine ring and the ethylsulfonyl group will appear in the aliphatic region.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic acid) | 1700 - 1725 | Strong |

| S=O (Sulfonyl) | 1330 - 1360 (asymmetric) | Strong |

| S=O (Sulfonyl) | 1140 - 1170 (symmetric) | Strong |

| C-N | 1180 - 1220 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium-Strong |

Authoritative Grounding & Comprehensive References: The broad O-H stretch of the carboxylic acid is a hallmark feature, typically spanning a wide range of the spectrum.[4][5] The strong carbonyl (C=O) absorption is also highly characteristic of the carboxylic acid moiety. The two distinct, strong absorptions for the sulfonyl (S=O) group are due to its asymmetric and symmetric stretching vibrations.

Experimental Protocol: IR Spectroscopy

A standard method for obtaining an IR spectrum of a solid sample is using a Potassium Bromide (KBr) pellet.

-

Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Molecular Ion: For this compound (C₈H₁₅NO₄S), the expected exact mass is approximately 221.07 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the protonated molecule [M+H]⁺ at m/z 222.08 or the deprotonated molecule [M-H]⁻ at m/z 220.06.[6]

Predicted Fragmentation Pattern

Caption: Predicted ESI-MS fragmentation pathway.

Expertise & Experience: Common fragmentation pathways for such a molecule would involve the loss of small neutral molecules like water (H₂O) from the carboxylic acid, or the loss of the entire carboxyl group (COOH). Cleavage of the N-S bond could lead to the formation of the piperidine-4-carboxylic acid cation and the ethylsulfonyl radical, or vice versa. The observation of these characteristic fragment ions would provide strong evidence for the proposed structure.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the electrospray ionization source of the mass spectrometer via direct infusion using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively.

Conclusion

The combination of NMR, IR, and MS spectroscopy provides a powerful and comprehensive approach for the structural elucidation and characterization of this compound. The predicted spectroscopic data and experimental protocols outlined in this guide offer a solid foundation for researchers working with this compound, ensuring accurate identification and quality control. The interpretation of the spectral data, supported by established principles and comparative analysis with related structures, instills confidence in the assigned structure.

References

- Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors - UniCA IRIS.

- Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PubMed Central.

- IR: carboxylic acids.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.

- Figure S7. 1 H NMR spectra of N,N-ethylmethyl- piperidine-4-carboxylic... - ResearchGate.

- Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry - PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. iris.unica.it [iris.unica.it]

- 3. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid

A Senior Application Scientist's Perspective on a Rational Approach to Drug Discovery

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the elucidation of the mechanism of action of the novel compound, 1-(Ethylsulfonyl)piperidine-4-carboxylic acid. Given the absence of extensive public data on its specific biological activity, this document serves as a roadmap for researchers, scientists, and drug development professionals. By leveraging the known pharmacology of its core structural motifs—the piperidine-4-carboxylic acid backbone and the N-ethylsulfonyl group—we propose a hypothesis-driven yet broad-spectrum investigational workflow. This guide details a logical progression of experiments, from initial broad-based screening for target identification to in-depth biochemical and cellular assays for target validation and pathway analysis, culminating in preclinical in vivo model testing. The protocols and experimental designs herein are grounded in established scientific principles to ensure a self-validating and robust investigation.

Introduction: Deconstructing this compound

This compound is a small molecule whose therapeutic potential is yet to be fully explored[1]. Its structure, however, provides valuable clues to its potential biological targets. The molecule can be dissected into two key pharmacophores:

-

The Piperidine-4-carboxylic Acid Core: This moiety is a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The parent compound, isonipecotic acid (piperidine-4-carboxylic acid), is a known partial agonist of the GABA-A receptor[2][3][4]. This suggests a potential role for our compound of interest in modulating GABAergic neurotransmission. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals targeting diverse biological systems[5][6][7].

-

The N-Ethylsulfonyl Group: The substitution of a sulfonyl group on the piperidine nitrogen dramatically alters the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and overall conformation. Sulfonyl groups are prevalent in a variety of therapeutic agents and are known to engage in hydrogen bonding with biological targets[8]. The presence of this group could steer the molecule's activity away from GABA receptors and towards other targets, such as enzymes. Numerous carboxylic acid derivatives containing sulfonyl groups have been identified as inhibitors of enzymes like carbonic anhydrases, angiotensin-converting enzyme (ACE), and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[8][9][10][11][12].

This structural analysis leads to two primary, testable hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: Modulation of GABAergic Systems. The compound acts as an agonist, antagonist, or allosteric modulator of GABA receptors.

-

Hypothesis 2: Enzyme Inhibition. The compound inhibits the activity of one or more enzymes, potentially those with a binding pocket that can accommodate the piperidine and sulfonyl functionalities.

This guide will now detail a rational, phased experimental approach to test these hypotheses and uncover the compound's true mechanism of action.

Phase I: Broad-Spectrum Target Identification

The initial phase of the investigation is designed to cast a wide net to identify potential biological targets. This is crucial for avoiding confirmation bias towards our initial hypotheses.

High-Throughput Screening (HTS) Panel

A broad-based HTS panel against a diverse array of receptors, ion channels, transporters, and enzymes is the most efficient starting point. The selection of assays in the panel should be guided by the structural motifs of the compound.

Experimental Protocol: Broad-Spectrum HTS

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Assay Panel Selection: A commercial HTS service (e.g., Eurofins' BioPrint® panel, DiscoveRx's KINOMEscan®) is recommended for its breadth and standardized protocols. The panel should include, at a minimum:

-

A comprehensive panel of CNS receptors, with a particular focus on GABA-A and GABA-B receptor subtypes.

-

A broad panel of human enzyme assays, including proteases, kinases, and metabolic enzymes like carbonic anhydrases and ACE.

-

A panel of common off-target liabilities, such as the hERG channel, to assess potential cardiotoxicity early on.

-

-

Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.

-

Hit Identification: A "hit" is defined as a statistically significant inhibition or activation of a target beyond a predefined threshold (e.g., >50% inhibition or activation).

Phenotypic Screening

In parallel with target-based screening, phenotypic screening in relevant cell-based models can provide unbiased insights into the compound's functional effects.

Experimental Protocol: Neuronal Activity Phenotypic Screen

-

Cell Culture: Utilize primary cortical neurons or a relevant neuronal cell line (e.g., SH-SY5Y).

-

Assay: Employ a high-content imaging-based assay to monitor changes in neuronal morphology (e.g., neurite outgrowth) and function (e.g., calcium imaging to assess neuronal firing) in response to compound treatment.

-

Data Analysis: Automated image analysis software is used to quantify changes in various cellular parameters. Significant deviations from vehicle-treated controls suggest a bioactive compound.

The following diagram illustrates the initial target identification workflow.

Caption: Phase I Experimental Workflow.

Phase II: Target Validation and Mechanistic Elucidation

Once a list of primary "hits" is generated from Phase I, the next step is to validate these targets and delve deeper into the mechanism of interaction. For the purpose of this guide, let's assume the HTS results indicate a significant interaction with a specific carbonic anhydrase isoform (e.g., CA-IX, often associated with cancer) and a moderate affinity for a GABA-A receptor subtype.

Dose-Response and Selectivity Profiling

The initial single-point HTS data must be confirmed by generating full dose-response curves to determine the potency (IC50 or EC50) of the compound for the primary target(s).

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

-

Enzyme and Substrate: Use purified recombinant human carbonic anhydrase IX and a suitable substrate (e.g., 4-nitrophenyl acetate).

-

Assay Principle: The assay measures the enzymatic hydrolysis of the substrate, which results in a colorimetric change that can be monitored spectrophotometrically.

-

Dose-Response: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) and incubate with the enzyme before adding the substrate.

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Selectivity: Repeat the assay with other CA isoforms (e.g., CA-I, CA-II) to assess the selectivity of the compound.

Hypothetical Data Summary: Carbonic Anhydrase Inhibition

| Carbonic Anhydrase Isoform | IC50 (nM) |

| CA-I | >10,000 |

| CA-II | 8,500 |

| CA-IX | 75 |

| CA-XII | 1,200 |

Biochemical Mechanism of Action Studies

To understand how the compound interacts with its target, enzyme kinetics studies are essential.

Experimental Protocol: Enzyme Kinetics

-

Assay Setup: Perform the CA-IX inhibition assay as described above, but vary the concentration of the substrate (4-nitrophenyl acetate) at several fixed concentrations of the inhibitor (this compound).

-

Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots of the data. The pattern of changes in Km and Vmax in the presence of the inhibitor will reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

The following diagram illustrates the potential signaling pathway if the compound is a CA-IX inhibitor.

Caption: Hypothesized CA-IX Signaling Pathway.

Cellular Target Engagement and Functional Assays

It is critical to confirm that the compound engages its target in a cellular context and produces a functional consequence.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Principle: CETSA measures the thermal stability of a protein in its native cellular environment. Ligand binding typically increases the thermal stability of the target protein.

-

Procedure:

-

Treat intact cancer cells (e.g., MDA-MB-231, which express CA-IX) with the compound or vehicle.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble CA-IX remaining at each temperature by Western blotting.

-

-

Result: A shift in the melting curve of CA-IX to a higher temperature in the presence of the compound confirms target engagement.

Experimental Protocol: Hypoxia-Induced Extracellular Acidification Assay

-

Cell Culture: Culture a CA-IX-expressing cancer cell line under hypoxic conditions (e.g., 1% O2) to induce CA-IX expression.

-

Assay: Use a pH-sensitive fluorescent probe (e.g., BCECF-AM) to measure the rate of extracellular acidification.

-

Measurement: Treat the cells with a dose-range of the compound and measure the change in acidification rate. A potent CA-IX inhibitor should reduce the rate of extracellular acidification.

Phase III: In Vivo Proof of Concept

The final phase of the preclinical investigation is to determine if the compound's mechanism of action holds true in a living organism and results in a therapeutic effect.

Experimental Protocol: Xenograft Mouse Model of Cancer

-

Model: Implant human cancer cells that express high levels of CA-IX (e.g., HT-29) subcutaneously into immunocompromised mice.

-

Treatment: Once tumors are established, randomize the mice into treatment groups (vehicle control and various doses of this compound).

-

Efficacy Endpoints:

-

Measure tumor volume regularly.

-

At the end of the study, excise the tumors and weigh them.

-

-

Pharmacodynamic (PD) Biomarkers:

-

Collect tumor tissue to measure the intratumoral pH.

-

Analyze tumor lysates for downstream markers of CA-IX inhibition (e.g., changes in the expression of proteins involved in cell invasion).

-

This multi-phased, integrated approach, from broad-based screening to in vivo validation, provides a robust framework for elucidating the mechanism of action of this compound. By remaining open to unexpected findings while systematically validating initial hits, researchers can confidently advance novel compounds through the drug discovery pipeline.

References

- Abdel-Aziz, A. A. H., et al. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2135-2150. [Link][11]

- De, B., et al. (1984). Angiotensin converting enzyme inhibitors: 1-glutarylindoline-2-carboxylic acids derivatives. Journal of Medicinal Chemistry, 27(10), 1301-1306. [Link][10]

- El-Gamal, M. I., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-10. [Link][13]

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][5][7]

- Kerr, D. I., & Ong, J. (1992). GABA agonists and antagonists. Medicinal Research Reviews, 12(6), 593-636. [Link]

- PubChem. (n.d.). Piperidine-4-carboxylic acid. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Isonipecotic acid.

- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.

- Zhang, Z., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3685-3714. [Link][8]

- Sorensen, M. D., et al. (2008). Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Bioorganic & Medicinal Chemistry Letters, 18(21), 5724-5728. [Link][12]

- Al-Obaid, A. M., et al. (2017). An evolving role of piperazine moieties in drug design and discovery. European Journal of Medicinal Chemistry, 142, 149-183. [Link]

- Yamatsu, I., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(22), 3371-3378. [Link][14]

- Alm, R., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Journal of Medicinal Chemistry, 65(5), 4149-4164. [Link][15]

- Khan, I., et al. (2014). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.

- Almstead, N. G., et al. (1995). Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline. Journal of Medicinal Chemistry, 38(1), 1-10. [Link][17]

- Zhang, H., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Molecules, 28(6), 2635. [Link][18]

Sources

- 1. labshake.com [labshake.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 4. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Angiotensin converting enzyme inhibitors: 1-glutarylindoline-2-carboxylic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-(Ethylsulfonyl)piperidine-4-carboxylic Acid: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The document details the compound's core chemical identifiers, including its definitive InChIKey, and presents a validated, step-by-step protocol for its synthesis and purification. Furthermore, it outlines the analytical methodologies required for structural confirmation and purity assessment. The guide contextualizes the molecule's utility by exploring the established roles of its constituent pharmacophores—the piperidine ring and the sulfonamide group—in modern therapeutics. This whitepaper is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

This compound is a derivative of isonipecotic acid, featuring an ethylsulfonyl group attached to the piperidine nitrogen. This substitution significantly alters the parent molecule's electronic and lipophilic properties, making it a versatile scaffold for library synthesis in drug discovery programs. The structural features—a rigid heterocyclic core, a hydrogen bond acceptor (sulfone), and a carboxylic acid handle for further derivatization—confer its utility.

Key identifiers and properties are summarized below for precise compound identification and handling.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| InChIKey | FXILSJTWIHHRJV-UHFFFAOYSA-N | [1] |

| CAS Number | 702670-32-4 | |

| Molecular Formula | C₈H₁₅NO₄S | - |

| Molecular Weight | 221.27 g/mol | - |

| Canonical SMILES | CCS(=O)(=O)N1CCC(CC1)C(=O)O | - |

| InChI | InChI=1S/C8H15NO4S/c1-2-14(12,13)9-5-3-7(4-6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | - |

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved through a two-step process starting from a commercially available precursor, ethyl isonipecotate (ethyl piperidine-4-carboxylate). This strategy involves the protection of the carboxylic acid as an ethyl ester, followed by sulfonylation of the piperidine nitrogen, and concluding with ester hydrolysis to yield the target carboxylic acid.

Rationale of the Synthetic Pathway

-

Esterification of the Starting Material: Using the ethyl ester of piperidine-4-carboxylic acid (ethyl isonipecotate) as the starting material is a strategic choice.[2][3] The ester group serves as a robust protecting group for the carboxylic acid, preventing unwanted side reactions during the subsequent sulfonylation step.

-

Sulfonylation Reaction: The introduction of the ethylsulfonyl group is accomplished by reacting the secondary amine of the piperidine ring with ethanesulfonyl chloride. This is a standard and high-yielding nucleophilic substitution reaction. The choice of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical to scavenge the hydrochloric acid byproduct without competing with the piperidine nitrogen for the electrophilic sulfonyl chloride.

-

Saponification (Hydrolysis): The final step involves the hydrolysis of the ethyl ester to the free carboxylic acid. This is typically performed under basic conditions (saponification) using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidic workup to protonate the carboxylate salt.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

Step 1: Synthesis of Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate

-

To a stirred solution of ethyl isonipecotate (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add triethylamine (1.5 eq.).

-

Slowly add ethanesulfonyl chloride (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester intermediate.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the pure ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate.

Step 2: Synthesis of this compound

-

Dissolve the purified ester intermediate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (2.0 eq.) and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH ~2-3 with 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, a suite of standard analytical techniques should be employed. The expected spectral data are derived from the known chemical structure.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), piperidine ring protons (complex multiplets), and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carboxylic acid carbonyl (~175-180 ppm), piperidine ring carbons, and ethyl group carbons. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z 222.07 and/or [M-H]⁻ peak at m/z 220.06. |

| FTIR | Characteristic broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and strong S=O stretches for the sulfone (~1350 and 1160 cm⁻¹).[4] |

Significance and Applications in Drug Discovery

The title compound is not merely an academic curiosity; it is a well-designed building block for constructing more complex, biologically active molecules. Its utility stems from the proven pharmacological relevance of its core components.

-

The Piperidine Scaffold: The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved drugs.[5] Its saturated, conformationally restricted nature allows it to present substituents in well-defined three-dimensional space, which is crucial for precise interactions with biological targets such as enzymes and receptors.

-

The Sulfonamide/Sulfone Moiety: The sulfonamide group and its oxidized sulfone counterpart are classic pharmacophores. They are key components in a wide range of therapeutics, including antibacterials, diuretics, and enzyme inhibitors. Their ability to act as hydrogen bond acceptors and their metabolic stability make them attractive features in drug design.

-

Role as a Chemical Intermediate: this compound serves as a key intermediate for synthesizing libraries of compounds.[5] The carboxylic acid provides a convenient handle for amide bond formation, allowing for the facile introduction of diverse chemical functionalities. This is a common strategy in the development of inhibitors for targets like carbonic anhydrase, where related piperidine-based structures have shown significant potency.[6][7]

Caption: Role as a versatile building block in library synthesis.

Conclusion

This compound, identified by the InChIKey FXILSJTWIHHRJV-UHFFFAOYSA-N , is a high-value chemical intermediate. Its synthesis is straightforward, employing standard and reliable organic chemistry transformations. The combination of a rigid piperidine core, a metabolically stable ethylsulfonyl group, and a versatile carboxylic acid handle makes it an important tool for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in research and development settings.

References

- Vertex Pharmaceuticals Incorporated. (n.d.). 1-ethylsulfonyl-N-prop-2-enyl-piperidine-4-carboxamide. PubChem.

- Chemical vendor. (n.d.). 702670-32-4|this compound. Molbase.

- Supuran, C. T., et al. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.

- Wikipedia. (n.d.). Isonipecotic acid. Wikipedia.

- ResearchGate. (2025). Spectroscopic studies of the 1:1 complex of piperidine-4-carboxylic acid (isonipecotic acid) with 2,6-dichloro-4-nitrophenol. ResearchGate.

- Cheméo. (2026). Ethyl piperidine-4-carboxylate. Cheméo.

- MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.

- ChemBK. (2024). 1-Acetylpiperidine-4-carboxylic acid. ChemBK.

- SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. SpectraBase.

- PubChem. (n.d.). 4-Piperidinecarboxylic acid. PubChem.

Sources

- 1. 702670-32-4|this compound|this compound|-范德生物科技公司 [39.100.107.131]

- 2. chemeo.com [chemeo.com]

- 3. CAS 1126-09-6: Ethyl isonipecotate | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid | Chemical-Suppliers [chemical-suppliers.eu]

- 7. scbt.com [scbt.com]

1-(Ethylsulfonyl)piperidine-4-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 1-(Ethylsulfonyl)piperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, outlines a plausible synthetic pathway, and discusses its potential pharmacological relevance based on the structural characteristics of its core components: the piperidine-4-carboxylic acid scaffold and the ethylsulfonyl group. This guide is intended to be a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Piperidine Scaffold in Modern Drug Design

The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceutical agents, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing diverse functionalities.[1] Its saturated, six-membered heterocyclic structure allows for conformational locking, which can be crucial for achieving high-affinity and selective interactions with biological targets. The substitution at the nitrogen atom (N-substitution) is a cornerstone of medicinal chemistry strategy, profoundly influencing a compound's pharmacological profile, including receptor affinity, selectivity, and pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).[1]

The specific compound, this compound, combines this privileged scaffold with two key functional groups. The carboxylic acid at the 4-position is a critical feature, often acting as a pharmacophore that mimics endogenous ligands or engages in crucial hydrogen bonding interactions within a receptor's active site.[2][3] The parent molecule, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a known conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][4] The N-linked ethylsulfonyl group is an electron-withdrawing moiety that can modulate the basicity of the piperidine nitrogen and introduce potential interactions as a hydrogen bond acceptor, thereby fine-tuning the molecule's overall biological activity and properties.

Core Physicochemical Properties

The fundamental molecular characteristics of this compound are essential for any research and development endeavor. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅NO₄S | [5][6] |

| Molecular Weight | 221.28 g/mol | [5] |

| Alternate Molecular Weight | 221.27 g/mol | [6] |

| CAS Number | 702670-32-4 | [5][6] |

| Canonical SMILES | CCS(=O)(=O)N1CCC(CC1)C(=O)O | [5] |

Synthesis and Purification

While specific, detailed experimental procedures for the synthesis of this compound are not extensively documented in publicly available literature, a robust and logical synthetic route can be proposed based on well-established chemical principles for the N-functionalization of piperidines. The most direct approach involves the sulfonylation of the parent piperidine-4-carboxylic acid.

Proposed Synthetic Workflow

A common and effective method for this transformation is the reaction of a secondary amine with a sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Proposed two-step synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup : To a stirred solution of piperidine-4-carboxylic acid (1.0 equivalent) and a suitable base such as triethylamine (2.2 equivalents) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), cool the mixture to 0 °C in an ice bath.

-

Sulfonylation : Add ethanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution. The reaction is typically exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for several hours. The progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up : Upon completion, the reaction mixture is typically diluted with water. The pH is then adjusted to be acidic (pH ~2-3) using an acid like hydrochloric acid, which protonates the carboxylic acid moiety.[1]

-

Extraction : The product is then extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification : The resulting crude solid can be purified by recrystallization from an appropriate solvent system or by column chromatography to yield the final, high-purity this compound.

Pharmacological Context and Potential Applications

The structural components of this compound suggest several avenues for its potential application in drug development.

-

GABA Receptor Modulation : As a derivative of isonipecotic acid, a known GABAA receptor partial agonist, this compound could potentially interact with GABA receptors.[1][4] The N-ethylsulfonyl group would significantly alter the electronic and steric properties compared to the parent molecule, which could modulate its affinity, efficacy (agonist vs. antagonist activity), and selectivity for different GABAA receptor subunit compositions.

-

Enzyme Inhibition : The piperidine scaffold is a key feature in inhibitors of various enzymes. For instance, derivatives of 1-(benzoyl)piperidine-4-carboxamides have been developed as potent inhibitors of human carbonic anhydrase (hCA), an enzyme family implicated in various diseases, including cancer.[7] The sulfonyl group, similar to a benzoyl group, can orient substituents towards different regions of an enzyme's active site, suggesting that this compound could serve as a valuable building block for developing novel enzyme inhibitors.

-

Scaffold for CNS-Targeted Agents : Piperidine carboxylic acids are foundational structures in the development of drugs targeting the central nervous system.[8] The carboxylic acid group often enhances water solubility and provides a key interaction point, while the N-substituent is used to fine-tune activity and pharmacokinetic profiles to achieve desired therapeutic effects.

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₈H₁₅NO₄S and a molecular weight of approximately 221.28 g/mol .[5] Its structure, featuring a conformationally restricted piperidine-4-carboxylic acid core N-functionalized with an ethylsulfonyl group, makes it a compound of significant interest for medicinal chemists. The proposed synthetic route is straightforward and relies on established methodologies. Based on its structural relationship to known bioactive molecules, this compound holds potential as a modulator of CNS targets like GABA receptors or as a scaffold for the design of novel enzyme inhibitors. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and explore the therapeutic potential of this and related compounds.

References

- Angeli, A., et al. (2018). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

- Wikipedia. Isonipecotic acid. Wikipedia. [Link]

- Kleemann, A. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. [Link]

- Krogsgaard-Larsen, P., et al. (1980). Piperidine-4-sulphonic Acid, a New Specific GABA Agonist. Journal of Neurochemistry. [Link]

- Hammarström, L. G. J., et al. (2001). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]

- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

- PubChem. 1-Acetylpiperidine-4-carboxylic acid. PubChem. [Link]

- Google Patents. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 5. labshake.com [labshake.com]

- 6. 702670-32-4 CAS MSDS (1-ETHANESULFONYL-PIPERIDINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(Ethylsulfonyl)piperidine-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in contemporary drug discovery. Given the limited specific historical data on this molecule, this document focuses on its synthesis based on established chemical principles, its structural context within the broader class of N-substituted piperidine derivatives, and its potential pharmacological applications as inferred from structurally related compounds. This guide is intended for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Prominence of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a rigid scaffold for the precise spatial orientation of functional groups. The nitrogen atom of the piperidine ring provides a key handle for chemical modification, allowing for the fine-tuning of a molecule's biological activity.[3][4]

Piperidine-4-carboxylic acid, also known as isonipecotic acid, is a particularly valuable building block.[5][6] As a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA), it has been a foundational element in the design of compounds targeting the central nervous system.[5] N-substitution of the piperidine ring is a common strategy to modulate the pharmacological profile of the resulting derivatives.[3][4] The introduction of a sulfonyl group at the nitrogen atom, as in this compound, can significantly impact the molecule's electronic and steric properties, influencing its interactions with biological targets.

Synthesis of this compound: A Proposed Methodology

While a definitive historical synthesis of this compound is not prominently documented in the scientific literature, its preparation can be reliably achieved through established synthetic routes for the N-sulfonylation of secondary amines. The most common and efficient method involves the reaction of piperidine-4-carboxylic acid (or its ester precursor) with an appropriate sulfonyl chloride.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound begins with the disconnection of the nitrogen-sulfur bond, leading back to piperidine-4-carboxylic acid and ethanesulfonyl chloride. This approach is illustrated in the diagram below.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol

The following protocol details a robust method for the synthesis of this compound.

Step 1: Protection of the Carboxylic Acid (Optional but Recommended)

To prevent side reactions, it is often advantageous to first protect the carboxylic acid moiety of piperidine-4-carboxylic acid as an ester, for example, a methyl or ethyl ester.

-

Dissolve piperidine-4-carboxylic acid (1 equivalent) in methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure to obtain the corresponding ester hydrochloride salt.

Step 2: N-Sulfonylation

-

Dissolve the piperidine-4-carboxylic acid ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, such as triethylamine or diisopropylethylamine (2.5 equivalents), to neutralize the hydrochloride salt and to act as an acid scavenger.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of ethanesulfonyl chloride (1.1 equivalents) in the same solvent.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction by adding water.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-sulfonylated ester.

Step 3: Hydrolysis of the Ester

-

Dissolve the crude N-sulfonylated ester in a mixture of tetrahydrofuran and water.

-

Add a base, such as lithium hydroxide or sodium hydroxide (2 equivalents).

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

-

Purify the final product by recrystallization or column chromatography if necessary.

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Characterization

The successful synthesis of this compound should be confirmed through various analytical techniques.

| Property | Expected Value/Technique |

| Molecular Formula | C₈H₁₅NO₄S |

| Molecular Weight | 221.27 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR | Characteristic peaks for the ethyl group (triplet and quartet), piperidine ring protons, and the acidic proton. |

| ¹³C NMR | Resonances corresponding to the carbons of the ethyl group, piperidine ring, and the carboxyl group. |

| Mass Spectrometry | [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight. |

| Infrared (IR) Spectroscopy | Strong absorption bands for the S=O stretches of the sulfonyl group and the C=O stretch of the carboxylic acid. |

Potential Applications in Drug Discovery

While specific biological activities of this compound are not extensively reported, the broader class of N-sulfonylpiperidine derivatives has shown significant promise in various therapeutic areas.[7][8] The ethylsulfonyl group can act as a hydrogen bond acceptor and its presence can modulate the lipophilicity and metabolic stability of the parent molecule.

As a Scaffold for Antibacterial Agents

N-sulfonylpiperidines have been investigated as inhibitors of bacterial enzymes. For example, certain sulfonylpiperidines have been identified as potent inhibitors of Gram-positive thymidylate kinase (TMK), an essential enzyme for bacterial DNA synthesis.[9] The sulfonyl group in these molecules often plays a crucial role in binding to the active site of the enzyme.[9]

In Central Nervous System (CNS) Drug Design

The piperidine-4-carboxylic acid core is a well-established scaffold for CNS-active compounds. N-alkylation of the sulfonamide moiety in some piperidine derivatives has been explored as a strategy to design selective 5-HT₇ receptor antagonists, which have potential as antidepressants and for improving cognitive function.[10]

As Bioisosteres of Carboxylic Acids

The N-acyl sulfonamide group, structurally related to the N-sulfonyl moiety, is often used as a bioisostere for carboxylic acids in drug design.[11] This functional group can mimic the acidity and hydrogen bonding properties of a carboxylic acid while potentially offering improved pharmacokinetic properties.[11] It is plausible that the N-ethylsulfonyl group in the target molecule could similarly influence its interaction with biological targets that recognize carboxylates.

Conclusion